molecular formula C20H24N2O3S B1669934 Deacetyldiltiazem CAS No. 42399-40-6

Deacetyldiltiazem

Cat. No.: B1669934
CAS No.: 42399-40-6
M. Wt: 372.5 g/mol
InChI Key: NZHUXMZTSSZXSB-MOPGFXCFSA-N
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Mechanism of Action

Target of Action

Deacetyldiltiazem, a metabolite of Diltiazem , primarily targets calcium channels in the body . These channels play a crucial role in regulating the influx of calcium ions into cardiac and vascular smooth muscle during depolarization .

Mode of Action

This compound works by inhibiting the calcium influx into cardiac and vascular smooth muscle during depolarization . This action is similar to other calcium channel blockers such as nifedipine and verapamil . Compared to these drugs, this compound displays an intermediate specificity to target both the cardiac and vascular smooth muscle .

Biochemical Pathways

It is known that the compound’s action on calcium channels can influence various downstream effects, including the relaxation of vascular smooth muscle and the reduction of peripheral vascular resistance .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in animal models . The formation of this compound was found to increase linearly with time up to 60 minutes and with protein content up to 7.8 mg . The apparent Km and Vmax values were calculated to be 0.17 X 10(-3) M and 0.013 µmol/mg of protein/min, respectively .

Result of Action

The primary result of this compound’s action is the relaxation of vascular smooth muscle and the resultant decrease in peripheral vascular resistance . This leads to its therapeutic effects in the management of conditions such as hypertension and chronic stable angina .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, certain compounds can inhibit the enzymatic hydrolysis of diltiazem, thereby affecting the formation of this compound . Additionally, in vivo pretreatment with certain substances, such as phenobarbital, can increase the in vitro this compound deacetylase activity .

Biochemical Analysis

Biochemical Properties

Deacetyldiltiazem interacts with various enzymes and proteins within biochemical reactions . It is metabolized in the liver via several pathways, with deacetylation being one of the primary degradation steps . The enzymes responsible for this process have not been fully identified .

Cellular Effects

This compound has been found to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, this compound’s demethylation is catalyzed by cytochrome P450 2D6 and 3A4 .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . The area under the curve ratio of this compound to Diltiazem after oral dosing with Diltiazem in rats was sevenfold higher than in humans

Metabolic Pathways

This compound is involved in several metabolic pathways, including interactions with enzymes or cofactors . It is metabolized in the liver by several pathways; deacetylation, N-demethylation, and O-demethylation are the primary degradation steps .

Transport and Distribution

This compound is transported and distributed within cells and tissues . The entry rate of a drug into a tissue depends on the rate of blood flow to the tissue, tissue mass, and partition characteristics between blood and tissue

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions: Deacetyldiltiazem is typically formed through the deacetylation of diltiazem. This process involves the removal of an acetyl group from the diltiazem molecule. The deacetylation can be achieved using various chemical reagents and conditions. For instance, hydrolysis in aqueous solutions can lead to the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves the controlled hydrolysis of diltiazem under specific conditions to ensure high yield and purity. The process parameters, such as temperature, pH, and reaction time, are optimized to achieve efficient deacetylation .

Chemical Reactions Analysis

Types of Reactions: Deacetyldiltiazem undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.

    Substitution: This reaction involves the replacement of one functional group in the molecule with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives .

Comparison with Similar Compounds

    Diltiazem: The parent compound of deacetyldiltiazem, used for similar therapeutic purposes.

    N-desmethyl diltiazem: Another metabolite of diltiazem with pharmacological activity.

    Verapamil: A calcium channel blocker with similar therapeutic uses but different chemical structure.

Uniqueness: this compound is unique in its balance of pharmacological activity and metabolic stability. While it retains significant activity similar to diltiazem, it also exhibits distinct pharmacokinetic properties that make it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

(2S,3S)-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-21(2)12-13-22-16-6-4-5-7-17(16)26-19(18(23)20(22)24)14-8-10-15(25-3)11-9-14/h4-11,18-19,23H,12-13H2,1-3H3/t18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHUXMZTSSZXSB-MOPGFXCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00881093
Record name Desacetyl diltiazem
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Deacetyldiltiazem
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002873
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

42399-40-6
Record name Deacetyldiltiazem
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Record name Deacetyldiltiazem
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desacetyl diltiazem
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Record name (2S-cis)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.706
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Record name DEACETYLDILTIAZEM
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Record name Deacetyldiltiazem
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002873
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is Deacetyldiltiazem formed in the body?

A1: this compound is formed through the deacetylation of Diltiazem. This metabolic process primarily occurs in the liver but can also occur in extrahepatic tissues like the intestines [, ].

Q2: What enzyme is primarily responsible for the deacetylation of Diltiazem?

A2: Research has identified Carboxylesterase 2a (Ces2a) as the primary enzyme responsible for Diltiazem deacetylation, specifically in rats. This finding highlights a significant species difference, as human, monkey, dog, and mouse tissues lack this specific enzyme activity [, , , ].

Q3: Does food intake affect the bioavailability of Diltiazem and this compound?

A3: Studies have shown that food does not significantly influence the bioavailability of Diltiazem or its metabolites, including this compound, regardless of whether the drug is administered as a conventional tablet or a slow-release formulation [].

Q4: How does grapefruit juice consumption affect Diltiazem bioavailability?

A4: Unlike some dihydropyridine calcium channel blockers, grapefruit juice does not appear to significantly affect the bioavailability of Diltiazem. This finding suggests that factors beyond cytochrome P450 metabolism, which is inhibited by grapefruit juice, contribute to Diltiazem bioavailability [].

Q5: Does chronic Diltiazem administration influence its own metabolism?

A5: Yes, chronic Diltiazem administration can impair its own metabolism. Studies in rabbits demonstrated that chronic intrauterine exposure to Diltiazem significantly reduced this compound formation in offspring, particularly in liver, lung, and brain tissues [].

Q6: What is the impact of renal impairment on Diltiazem and this compound pharmacokinetics?

A6: In patients undergoing continuous ambulatory peritoneal dialysis, Diltiazem pharmacokinetic parameters, including those of this compound, were comparable to those observed in healthy volunteers and patients with end-stage renal disease. This suggests that dosage adjustments may not be necessary for individuals with renal impairment [].

Q7: Does this compound possess pharmacological activity?

A7: Yes, this compound exhibits pharmacological activity, although its potency may be lower than that of Diltiazem. [, ]

Q8: What analytical methods are commonly used to measure Diltiazem and this compound concentrations?

A8: High-performance liquid chromatography (HPLC) is widely employed to measure Diltiazem and its metabolites, including this compound, in various biological samples [, , ]. Gas chromatography (GC) methods have also been developed for this purpose [, ].

Q9: Do histamine H2-receptor antagonists influence Diltiazem and this compound pharmacokinetics?

A9: Co-administration of Cimetidine, a histamine H2-receptor antagonist, has been shown to significantly increase Diltiazem and this compound plasma levels. While Ranitidine, another H2-receptor antagonist, also exhibited this effect, it was not statistically significant [].

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